molecular formula C20H20N4O4S B2518681 2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-54-0

2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2518681
M. Wt: 412.46
InChI Key: PLPHCHGFTUGUTK-UHFFFAOYSA-N
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Description

The compound 2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a furan ring, a thiazolo[3,2-b][1,2,4]triazole core, and morpholine and methoxyphenyl substituents suggest potential pharmacological properties, which could be explored in various medicinal chemistry applications.

Synthesis Analysis

The synthesis of related furan-containing compounds typically involves multi-step reactions starting from furan derivatives. For instance, furan-2-carboxylic acid hydrazide is used as a starting material to synthesize oxadiazole and triazole thiol derivatives through a series of reactions including Mannich base formation and methyl derivative preparation . Similarly, compounds with furan-2-yl groups have been synthesized from 2-acetylfuran through Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan-containing compounds is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray diffraction is also used to determine the crystal structure of these molecules . The molecular structure of the compound of interest would likely be elucidated using a combination of these techniques to ensure the correct assembly of the molecule.

Chemical Reactions Analysis

Furan-containing compounds can undergo various chemical reactions due to the reactivity of the furan ring and the presence of other functional groups. For example, the thiol-thione tautomerism is a notable reaction observed in some furan derivatives . The compound may also participate in similar tautomeric equilibria or other reactions based on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds are influenced by their molecular structure. For instance, the presence of substituents like morpholine and methoxyphenyl groups can affect the compound's solubility, boiling point, and melting point . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state packing of these molecules, which can be analyzed through crystallography and Hirshfeld surface analysis . The compound's reactivity, stability, and interaction with biological targets can be inferred from these properties.

Relevant Case Studies

While there are no direct case studies on the compound , related furan derivatives have been evaluated for various biological activities. For example, some derivatives have shown antidepressant and antianxiety activities in animal models , while others have been investigated for their anti-Parkinsonian and neuroprotective potential . Additionally, furan-based compounds have been studied for their inhibitory activity against leukotriene B4, which is relevant in inflammatory responses . These studies provide a context for the potential applications of the compound .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related azole derivatives, including triazoles, has been explored, focusing on their antimicrobial activities. These compounds are derived from furan-2-carbohydrazide, leading to derivatives with potential biological activities (Başoğlu et al., 2013).
  • Crystal structure and vibrational properties of furan-methyl-triazoloquinazolinone derivatives have been studied, providing insight into their molecular interactions and potential applications in materials science (Sun et al., 2021).

Biological Activities

  • Novel derivatives bearing the furan moiety have been synthesized, exhibiting significant antioxidant and anticancer activities against various cell lines. These findings suggest potential therapeutic applications (Tumosienė et al., 2020).
  • The antimicrobial and anti-inflammatory potential of thiazole compounds derived from furan has been documented, indicating their utility in developing new pharmacological agents (Helal et al., 2013).

Electrochemical and Materials Science Applications

  • Thiazolothiazole-based copolymers with furan and thiophene moieties have been synthesized for electrochromic applications, showcasing the versatility of furan derivatives in material science (Akpinar et al., 2013).

Analgesic and Anti-inflammatory Properties

  • Furan derivatives have been evaluated for their analgesic and anti-inflammatory activities, providing a basis for the development of new therapeutic agents with potential applications in pain and inflammation management (Siwek et al., 2008).

properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-26-14-5-2-4-13(12-14)16(23-7-10-27-11-8-23)17-19(25)24-20(29-17)21-18(22-24)15-6-3-9-28-15/h2-6,9,12,16,25H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPHCHGFTUGUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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